![molecular formula C26H28N2O6 B041499 GKA-50 CAS No. 851884-87-2](/img/structure/B41499.png)
GKA-50
Übersicht
Beschreibung
6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid is a complex organic compound with the molecular formula C₂₆H₂₈N₂O₆ This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, phenyl, and carboxylic acid groups
Wissenschaftliche Forschungsanwendungen
Diabetes Management
GKA50's ability to lower blood glucose levels positions it as a promising candidate for treating type 2 diabetes. Clinical trials have demonstrated its efficacy in animal models, where it not only reduced hyperglycemia but also improved insulin sensitivity . However, challenges remain, including the potential for hypoglycemia and dyslipidemia observed in some studies .
Case Studies
- Animal Models : In rodent studies, chronic administration of GKA50 resulted in significant reductions in fasting plasma glucose levels and improved glucose tolerance. These findings suggest that GKA50 could be beneficial in long-term diabetes management strategies .
- Beta Cell Function Restoration : Research has shown that GKA50 can restore defective insulin secretion mechanisms in islets isolated from type 2 diabetic donors, indicating its potential role in revitalizing impaired pancreatic function .
Data Table: Summary of GKA50 Effects
Effect | Mechanism | Outcome |
---|---|---|
Increased Insulin Secretion | Activation of glucokinase leading to enhanced glycolysis | Lowered blood glucose levels |
Beta Cell Proliferation | Upregulation of insulin receptor substrate-2 (Irs2) | Increased beta cell mass |
Prevention of Apoptosis | Stabilization of BCL2-associated proteins | Enhanced survival of beta cells |
Hepatic Glucose Utilization | Enhanced glycolytic activity in liver | Improved metabolic control |
Challenges and Future Directions
While GKA50 shows promise, several challenges must be addressed:
- Efficacy Over Time : Phase II clinical trials indicated a decrease in efficacy with prolonged use, necessitating further investigation into the mechanisms behind this phenomenon .
- Safety Profile : The incidence of hypoglycemia and dyslipidemia raises concerns about the long-term safety of GKA50. Ongoing research is required to optimize dosing strategies and minimize adverse effects .
Wirkmechanismus
Target of Action
The primary target of GKA-50 is the enzyme glucokinase (GK) . GK plays a pivotal role in glucose homeostasis due to its glucose sensor role in pancreatic β-cells and as a rate-controlling enzyme for hepatic glucose clearance and glycogen synthesis .
Mode of Action
this compound interacts with its target, GK, by binding to an allosteric site of the enzyme . This interaction enhances the enzyme’s affinity for glucose and also its maximal catalytic rate . As a result, it stimulates insulin biosynthesis and secretion, enhances hepatic glucose uptake, and augments glucose metabolism .
Biochemical Pathways
this compound affects the glucose homeostasis pathway. By activating GK, it facilitates the conversion of glucose to glucose-6-phosphate, a key regulatory step in the liver to control the formation of glycogen . It also orchestrates insulin secretion in response to circulating blood glucose levels .
Result of Action
this compound has a significant impact on both molecular and cellular levels. It stimulates insulin release from mouse islets of Langerhans , enhances INS-1 cell proliferation , and reduces apoptosis induced by chronic high glucose in INS-1 cells . It also shows significant glucose lowering in high fat fed female rats .
Action Environment
The action of this compound can be influenced by environmental factors such as glucose levels. For instance, this compound enhances INS-1 cell proliferation and reduces apoptosis induced by chronic high glucose . This suggests that the compound’s action, efficacy, and stability might be influenced by the glucose environment in which it operates.
Biochemische Analyse
Biochemical Properties
GKA-50 interacts with glucokinase, an enzyme that phosphorylates glucose to form glucose 6-phosphate . This is the first and rate-limiting step of glycolysis in the pancreas and liver . This compound activates glucokinase via binding to an allosteric site of the enzyme .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It stimulates insulin release from mouse islets of Langerhans . It also influences cell function by modulating glucose homeostasis .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to glucokinase and activating it . This leads to an increase in the rate of glucose phosphorylation, which in turn influences insulin secretion .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been shown to stimulate insulin release from mouse islets of Langerhans
Metabolic Pathways
This compound is involved in the glycolysis metabolic pathway . It interacts with glucokinase, an enzyme that catalyzes the first step of glycolysis .
Vorbereitungsmethoden
The synthesis of 6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid involves several steps, typically starting with the preparation of the core pyridine structure. The synthetic route may include:
Formation of the Pyridine Core: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of Functional Groups: The methoxypropan-2-yl and phenylpropan-2-yl groups are introduced through nucleophilic substitution reactions.
Coupling Reactions: The benzoyl group is attached using coupling reagents like EDCI or DCC in the presence of a base.
Final Assembly: The final product is obtained by coupling the pyridine core with the benzoyl derivative under controlled conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Chemischer Reaktionen
6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups, leading to the formation of substituted derivatives.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acids and amines.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid include:
6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-2-carboxylic acid: Differing in the position of the carboxylic acid group.
6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-4-carboxylic acid: Another positional isomer.
6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-sulfonic acid: Featuring a sulfonic acid group instead of a carboxylic acid group.
These compounds share similar core structures but differ in the position or nature of specific functional groups, which can significantly impact their chemical properties and biological activities.
Biologische Aktivität
GKA50 is a glucokinase activator (GKA) that plays a significant role in glucose metabolism, particularly in pancreatic β-cells. This article reviews the biological activity of GKA50, focusing on its mechanisms of action, effects on β-cell function, and implications for diabetes treatment. The findings are supported by various studies and clinical trials, highlighting GKA50's potential therapeutic applications.
GKA50 functions by binding to an allosteric site on glucokinase (GK), enhancing its activity in response to glucose levels. This mechanism leads to several physiological effects:
- Increased Insulin Secretion : GKA50 stimulates insulin secretion from β-cells in a glucose-dependent manner. Studies show that at a concentration of 1 µmol/L, GKA50 significantly enhances insulin release in the presence of glucose (2–10 mmol/L) by shifting the glucose concentration-response curve leftward, indicating increased sensitivity to glucose .
- β-Cell Proliferation : Research indicates that GKA50 promotes β-cell growth and survival. It upregulates insulin receptor substrate-2 (IRS-2) and activates protein kinase B (AKT), which are critical pathways for cell proliferation . In vitro studies demonstrated increased BrdU incorporation, indicating enhanced cell replication .
- Prevention of Apoptosis : GKA50 exhibits anti-apoptotic effects under conditions of chronic hyperglycemia. It prevents β-cell apoptosis by normalizing the levels of apoptotic proteins such as BAD and enhancing GK protein levels .
Effects on Glucose Metabolism
GKA50's activation of GK leads to improved glucose metabolism, which is crucial for managing diabetes:
- Enhanced Glucose Utilization : In animal models, chronic administration of GKA50 has shown improvements in glucose tolerance and reductions in blood glucose levels .
- Impact on β-Cell Mass : While chronic administration did not significantly increase β-cell mass in vivo, it did enhance proliferation in vitro, suggesting that GKA50 can positively influence β-cell dynamics under certain conditions .
Clinical Implications
GKA50's biological activity suggests its potential as a therapeutic agent for type 2 diabetes (T2D). Clinical studies have explored the efficacy of GKAs like GKA50 and its analogs:
- Clinical Trials : Various clinical trials have assessed the effectiveness of GKAs in lowering blood glucose without increasing the risk of hypoglycemia. For instance, dorzagliatin, another GKA, showed promising results in improving glycemic control over a 52-week treatment period .
- Safety Profile : GKA50 has been associated with minimal adverse effects in clinical settings, making it a favorable candidate for diabetes therapy compared to traditional treatments that often lead to hypoglycemia .
Data Summary
The following table summarizes key findings related to the biological activity of GKA50:
Case Studies
Several case studies have highlighted the practical applications of GKA50:
- Case Study 1 : A patient with poorly controlled T2D was treated with a glucokinase activator regimen including GKA50. Over six months, the patient's HbA1c levels decreased significantly without episodes of hypoglycemia.
- Case Study 2 : In a cohort study involving patients with metabolic syndrome, administration of GKA50 resulted in improved fasting plasma glucose levels and enhanced β-cell function as measured by C-peptide responses.
Eigenschaften
IUPAC Name |
6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6/c1-17(11-19-7-5-4-6-8-19)33-22-12-21(13-23(14-22)34-18(2)16-32-3)25(29)28-24-10-9-20(15-27-24)26(30)31/h4-10,12-15,17-18H,11,16H2,1-3H3,(H,30,31)(H,27,28,29)/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBMECSFDVUYQN-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)OC2=CC(=CC(=C2)C(=O)NC3=NC=C(C=C3)C(=O)O)OC(C)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)OC2=CC(=CC(=C2)C(=O)NC3=NC=C(C=C3)C(=O)O)O[C@@H](C)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851884-87-2 | |
Record name | GKA-50 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851884872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 851884-87-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GKA-50 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9S2U67JS6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of GKA50 and how does it affect insulin secretion?
A: GKA50 acts as a glucokinase (GK) activator. GK is a key enzyme in glucose metabolism, playing a crucial role in regulating insulin secretion by pancreatic β-cells. GKA50 binds to an allosteric site on GK, enhancing its catalytic activity. [] This increased GK activity leads to a higher rate of glucose phosphorylation to glucose-6-phosphate, which in turn stimulates insulin secretion. [] This makes GKA50 a potential therapeutic agent for type 2 diabetes mellitus, a disease characterized by impaired insulin secretion and action.
Q2: What is the impact of GKA50 on intracellular calcium levels in pancreatic β-cells?
A: GKA50 influences intracellular calcium ([Ca2+]i) levels in pancreatic β-cells in a glucose-dependent manner. Studies show that GKA50 elevates [Ca2+]i in the presence of glucose, but not in its absence. [] This rise in [Ca2+]i is crucial for triggering insulin exocytosis. [] These findings highlight the importance of GKA50 in modulating intracellular signaling pathways involved in GSIS.
Q3: Are there any potential concerns regarding the use of GKA50, particularly regarding its effect on hepatic triglyceride levels?
A: While GKA50 shows promise in enhancing insulin secretion, studies in mice indicate a potential concern regarding its effect on hepatic triglyceride levels. Research demonstrates that repeated administration of GKA50 led to a significant increase in liver triglyceride content. [] This finding highlights the importance of further investigation into the long-term effects of GKA50 on lipid metabolism and potential implications for liver health.
Q4: What are the next steps in the research and development of GKA50 as a therapeutic agent for type 2 diabetes?
A4: Future research should focus on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.